molecular formula C11H10F3N B13660157 4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

Cat. No.: B13660157
M. Wt: 213.20 g/mol
InChI Key: ABMOZEFZDNUBGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves cyclization and cycloaddition reactions. One common method is the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, which affords 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones. These can be further converted into 4-bromo-2-(trifluoromethyl)quinolines .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclocondensation reactions, utilizing readily available starting materials and efficient catalytic systems to ensure high yields and purity. The use of advanced catalytic systems, such as gold or copper complexes, can further enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines and quinoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these enzymes, the compound can induce apoptosis and cell cycle arrest in cancer cells. This mechanism is supported by molecular docking studies and cellular assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is unique due to its specific trifluoromethyl substitution, which enhances its biological activity and stability compared to other quinoline derivatives. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C11H10F3N

Molecular Weight

213.20 g/mol

IUPAC Name

4-(trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

InChI

InChI=1S/C11H10F3N/c12-11(13,14)9-3-1-2-7-8-4-6(8)5-15-10(7)9/h1-3,6,8,15H,4-5H2

InChI Key

ABMOZEFZDNUBGE-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3=C(C(=CC=C3)C(F)(F)F)NC2

Origin of Product

United States

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